Imidazole-2-thiol, 1-butyl-

Description

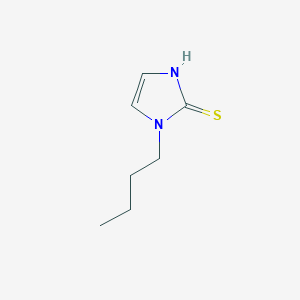

The compound Imidazole-2-thiol, 1-butyl-, also known as 1-butyl-1H-imidazole-2-thiol, belongs to the class of heterocyclic compounds. ontosight.ai Specifically, it is a derivative of imidazole (B134444), a five-membered ring containing two non-adjacent nitrogen atoms. biomedpharmajournal.org The structure is characterized by a butyl group attached to a nitrogen atom at the 1-position and a thiol (-SH) group at the 2-position of the imidazole ring. ontosight.ai This compound integrates key structural features from both organosulfur chemistry and the versatile imidazole scaffold.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10583-85-4 |

|---|---|

Molecular Formula |

C7H12N2S |

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-butyl-1H-imidazole-2-thione |

InChI |

InChI=1S/C7H12N2S/c1-2-3-5-9-6-4-8-7(9)10/h4,6H,2-3,5H2,1H3,(H,8,10) |

InChI Key |

DILFYXKJRPQYRA-UHFFFAOYSA-N |

SMILES |

CCCCN1C=CNC1=S |

Isomeric SMILES |

CCCCN1C=CN=C1S |

Canonical SMILES |

CCCCN1C=CNC1=S |

Other CAS No. |

10583-85-4 |

Origin of Product |

United States |

Synthetic Methodologies for Imidazole 2 Thiol, 1 Butyl and Its Derivatives

Strategies for Imidazole-2-thiol Core Synthesis

The construction of the fundamental imidazole-2-thiol ring, also known as imidazole-2-thione due to thione-thiol tautomerism, is a critical first step. Various cyclization strategies have been developed for this purpose, often employing sulfur-containing nucleophiles or cyclizing α-functionalized ketone precursors.

A primary and well-established method for synthesizing the imidazole-2-thione core involves the reaction of α-haloketones with thiourea (B124793) or its derivatives. tandfonline.com Imidazole-2-thiones are considered cyclic analogs of thioureas. researchgate.net Another common approach is the Markwald synthesis, which utilizes α-amino ketones or aldehydes reacted with potassium thiocyanate (B1210189) (KSCN) to produce 2-thiol substituted imidazoles. derpharmachemica.comresearchgate.net This reaction proceeds through the formation of a thiourea intermediate followed by intramolecular cyclization and dehydration.

The general scheme for this type of reaction involves the condensation of a 1,2-dicarbonyl compound or an α-hydroxyketone with a thiourea equivalent. For instance, the reaction of an α-aminoketone with potassium thiocyanate provides a versatile route to the 2-mercaptoimidazole (B184291) scaffold. derpharmachemica.com

Cyclization reactions are fundamental to the formation of the imidazole (B134444) ring. One prominent pathway involves the use of α-amino ketones as precursors. derpharmachemica.comnih.gov These compounds can be cyclized with various reagents to form the imidazole core. For example, α-acylamino ketones can undergo cyclization with ammonium (B1175870) acetate (B1210297) at elevated temperatures to yield 1,2,4-trisubstituted-1H-imidazoles. nih.gov

Another effective strategy employs α,β-unsaturated ketones, commonly known as chalcones. niscpr.res.in The synthesis process can start with a Claisen-Schmidt condensation to form the chalcone, which is then treated with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst to achieve cyclization and form the desired imidazole-2-thiol derivatives. niscpr.res.in This method allows for significant diversity in the final product by varying the substituents on the initial aromatic aldehydes and ketones used to create the chalcone. niscpr.res.in

N-Alkylation and Quaternization Protocols

Once the imidazole-2-thiol core is synthesized, the next crucial step is the introduction of the butyl group at the N-1 position. This is typically achieved through N-alkylation reactions.

The synthesis of the 1-butylimidazole (B119223) precursor is generally accomplished by the direct N-alkylation of an existing imidazole ring. This nucleophilic substitution reaction is typically performed by reacting imidazole with a butyl halide, such as 1-bromobutane (B133212) or 1-chlorobutane, often in the presence of a base. ciac.jl.cnchemicalbook.com The base, such as potassium hydroxide (B78521) or sodium hydroxide, deprotonates the imidazole ring, increasing its nucleophilicity and facilitating the attack on the alkyl halide. ciac.jl.cnchemicalbook.com The regioselectivity of this alkylation can be influenced by steric and electronic factors, especially in unsymmetrically substituted imidazoles. otago.ac.nz For imidazole itself, direct butylation leads to the desired 1-butylimidazole. chemicalbook.com This precursor can then undergo further reactions to introduce the 2-thiol group, or alternatively, an imidazole-2-thiol can be directly N-alkylated.

Table 1: N-Alkylation of Imidazole

| Alkylating Agent | Base | Catalyst/Support | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| n-Butyl Chloride | NaOH | SiO2-CuI / TBAB | Water | 70-100°C | Good | chemicalbook.com |

| Alkyl Halides | KOH | Al2O3 | Not specified | Mild Conditions | Good | ciac.jl.cn |

To improve reaction efficiency and align with the principles of green chemistry, modern synthetic techniques such as microwave irradiation are increasingly employed. researchgate.net Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. nih.govamazonaws.com These benefits stem from the rapid, uniform heating of the reaction mixture. nih.gov

Microwave-assisted N-alkylation of imidazoles and the synthesis of related ionic liquids have been successfully demonstrated. nih.govnih.gov For instance, the reaction of an imidazole with an alkyl halide can be carried out under microwave irradiation, often leading to cleaner reactions and higher purity products. nih.gov Solvent-free or "neat" reaction conditions, sometimes supported by catalysts on solid phases like alumina, can also be used in conjunction with microwave heating to provide an environmentally friendly and efficient synthetic route. ciac.jl.cnorganic-chemistry.org

Table 2: Comparison of Synthesis Methods

| Technique | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established, simple equipment | nih.gov |

| Microwave-Assisted Synthesis | Minutes | Rapid reactions, higher yields, increased purity | nih.govnih.gov |

| Solvent-Free Synthesis | Varies | Environmentally friendly, reduced waste | ciac.jl.cnorganic-chemistry.org |

Functionalization and Derivatization at the Sulfur Center

The thiol group at the C-2 position of the imidazole ring is a key site for further molecular elaboration. The sulfur atom is nucleophilic and can readily react with various electrophiles. tandfonline.com This allows for the synthesis of a wide array of S-substituted derivatives.

Common derivatization reactions include S-alkylation and S-acylation. tandfonline.com S-alkylation can be achieved by reacting the 1-butyl-imidazole-2-thiol with alkyl halides (e.g., methyl iodide, ethyl chloroacetate) in the presence of a base. sapub.org This reaction leads to the formation of a thioether linkage. For example, treatment with ethyl chloroacetate (B1199739) in the presence of a base like potassium hydroxide or triethylamine (B128534) results in the corresponding S-substituted ester derivative. sapub.org These functionalization reactions are crucial for modifying the properties of the parent compound and creating new chemical entities.

Formation of Imidazole-2-thiol Esters

The conversion of the thiol group in 1-butyl-imidazole-2-thiol to a thioester is a common synthetic transformation. Thioesters are valuable intermediates in organic synthesis and are present in various biologically relevant molecules. tandfonline.com The S-acylation of the thiol provides an effective strategy for this conversion. tandfonline.com

A primary method for this transformation is the acylation of 1-butyl-imidazole-2-thiol with various acylating agents, such as acyl chlorides or acid anhydrides. tandfonline.com The reaction is typically performed in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the electrophilic carbonyl carbon of the acylating agent. Phase-transfer catalysts, such as tetra-n-butylammonium chloride, can be employed to facilitate the reaction between the aqueous and organic phases, often leading to excellent yields in short reaction times. tandfonline.com

Table 1: Examples of Acylating Agents for Thioester Synthesis

| Acylating Agent | Base | Resulting Thioester Product |

|---|---|---|

| Acetyl Chloride | Triethylamine | S-(1-butyl-1H-imidazol-2-yl) ethanethioate |

| Benzoyl Chloride | Sodium Hydroxide | S-(1-butyl-1H-imidazol-2-yl) benzothioate |

| Acetic Anhydride (B1165640) | Pyridine | S-(1-butyl-1H-imidazol-2-yl) ethanethioate |

The choice of base and solvent can influence the reaction rate and yield. For instance, using a reusable catalyst like Wells-Dawson heteropoly acid in toluene (B28343) allows for the efficient acylation of thiols by acetic anhydride at room temperature. tandfonline.com

Pseudo-Multicomponent Reaction Pathways

Pseudo-multicomponent reactions (pseudo-MCRs) are powerful tools for the synthesis of complex heterocyclic molecules from simple starting materials in a single pot, which can be more efficient than traditional multi-step synthesis. nih.gov The synthesis of the 1-butyl-imidazole-2-thiol core can be achieved through such a pathway.

A plausible pseudo-three-component reaction for the synthesis of 4,5-disubstituted-1-butyl-imidazole-2-thiol involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), n-butylamine, and a thiocyanate salt (e.g., potassium thiocyanate). In this one-pot procedure, the n-butylamine first reacts with the 1,2-dicarbonyl compound to form a di-imine intermediate. Subsequent attack by the thiocyanate ion and intramolecular cyclization leads to the formation of the desired imidazole-2-thiol ring system. This approach allows for significant molecular diversity by varying the starting components. niscpr.res.in

Table 2: Components for Pseudo-Multicomponent Synthesis of 1-Butyl-imidazole-2-thiol Derivatives

| 1,2-Dicarbonyl | Amine Source | Thiocyanate Source | Potential Product |

|---|---|---|---|

| Benzil | n-Butylamine | Potassium Thiocyanate | 1-butyl-4,5-diphenyl-1H-imidazole-2-thiol |

| 2,3-Butanedione | n-Butylamine | Ammonium Thiocyanate | 1-butyl-4,5-dimethyl-1H-imidazole-2-thiol |

These reactions streamline the synthetic process, reduce waste by minimizing intermediate isolation and purification steps, and provide rapid access to a library of substituted imidazole-2-thiols. nih.gov

Regio- and Stereoselective Synthesis Considerations

Regioselectivity and stereoselectivity are critical considerations in the synthesis of substituted imidazole derivatives, as the placement of functional groups significantly impacts the molecule's properties.

Regioselectivity: For 1-butyl-imidazole-2-thiol, regioselectivity is a key factor during both the initial ring formation and subsequent alkylation reactions.

Ring Formation: When an unsymmetrical 1,2-dicarbonyl compound is used in a pseudo-multicomponent reaction, two regioisomeric products are possible. The regiochemical outcome is determined by the initial condensation step between the amine and one of the two non-equivalent carbonyl groups. The selectivity is often governed by the electronic and steric properties of the substituents on the dicarbonyl compound.

Alkylation: The 1-butyl-imidazole-2-thiol molecule exists in a tautomeric equilibrium between the thiol form and the thione form (1-butyl-1,3-dihydro-2H-imidazole-2-thione). This gives rise to two potential sites for alkylation: the sulfur atom (S-alkylation) and a ring nitrogen atom (N-alkylation). The regioselectivity of this reaction is highly dependent on the reaction conditions. Generally, S-alkylation is favored under basic conditions where the thiolate is the predominant nucleophile, while N-alkylation can occur under neutral or acidic conditions, particularly with hard electrophiles.

Table 3: Regioselectivity of Alkylation under Different Conditions

| Alkylating Agent | Conditions | Predominant Product |

|---|---|---|

| Methyl Iodide | K₂CO₃, Acetone | 2-(Methylthio)-1-butyl-1H-imidazole (S-alkylation) |

| Methyl Iodide | Neutral, Heat | 1-butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (N-alkylation) |

Stereoselectivity: The parent molecule, 1-butyl-imidazole-2-thiol, is achiral and therefore does not have stereoisomers. Stereoselectivity becomes a relevant consideration only when chiral centers are introduced into the molecule, either through the use of chiral reactants or through subsequent reactions that create stereocenters on the imidazole ring or its substituents. For example, if a chiral aldehyde were used in a reaction involving the imidazole ring, the formation of diastereomeric products would be possible, and controlling the stereochemical outcome would be a synthetic challenge. In reactions of related imidazole-2-thiols with certain substrates, steric effects have been shown to control the reaction pathway, leading to different cyclized products, which highlights how substituents can influence the stereochemical and regiochemical course of a reaction. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of 1-butyl-1H-imidazole-2-thiol. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign proton and carbon signals and to understand the connectivity and spatial relationships within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the different types of protons and their neighboring environments. For instance, in related imidazole-thiol derivatives, the protons of the imidazole (B134444) ring typically appear in the range of δ 7.0–7.5 ppm. The butyl group exhibits characteristic signals corresponding to the methyl, methylene (B1212753), and methine protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In benzimidazole (B57391) derivatives, which share the imidazole core, the C2 carbon atom, bonded to both a nitrogen and a sulfur atom, shows a characteristic chemical shift. The carbon atoms of the butyl group also have distinct signals. For example, in 1-substituted benzimidazoles, the chemical shift of C7 is influenced by the substituent at the N1 position. mdpi.com The study of various 1,3-benzazoles, including benzimidazole-2-thiones, has shown that the chemical shifts of the aromatic carbons C4 and C7 are indicative of the electronic effects within the ring system. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for 1-butyl-1H-imidazole-2-thiol This table presents predicted data based on typical chemical shifts for similar structures.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole H4/H5 | ~7.0-7.5 | ~115-125 |

| Imidazole C2 (C=S) | - | ~160-170 |

| N-CH₂ | ~4.0-4.2 | ~45-50 |

| CH₂-CH₂-CH₂-CH₃ | ~1.7-1.9 | ~30-35 |

| CH₂-CH₂-CH₃ | ~1.3-1.5 | ~19-21 |

| CH₃ | ~0.9-1.0 | ~13-14 |

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the structure of more complex molecules. mnstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. huji.ac.ilweizmann.ac.il For 1-butyl-1H-imidazole-2-thiol, COSY would show correlations between the adjacent methylene protons of the butyl chain and between the protons on the imidazole ring. huji.ac.ilweizmann.ac.il This helps to confirm the connectivity of the butyl group and its attachment to the nitrogen atom.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY experiments identify protons that are close in space, providing information about the molecule's three-dimensional structure. For example, a NOESY experiment could show a correlation between the N-CH₂ protons of the butyl group and the H5 proton of the imidazole ring, confirming the N1 substitution pattern.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rrpharmacology.ruhmdb.ca The FTIR spectrum of 1-butyl-1H-imidazole-2-thiol would be expected to show several characteristic absorption bands. For instance, the C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups are typically observed in the 2850-3000 cm⁻¹ region. nih.gov The C=N stretching vibration of the imidazole ring usually appears around 1593-1626 cm⁻¹. rrpharmacology.ruresearchgate.net A key feature would be the band corresponding to the C=S (thione) group, which is expected to appear in the fingerprint region. The absence of a sharp S-H stretching band around 2550 cm⁻¹ would suggest that the compound exists predominantly in the thione tautomeric form in the solid state.

Table 2: Characteristic FTIR Absorption Bands for 1-butyl-1H-imidazole-2-thiol This table presents expected data based on typical vibrational frequencies for similar structures.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (if present) | ~3400-3450 |

| C-H Stretch (aromatic/imidazole) | ~3100-3150 |

| C-H Stretch (aliphatic/butyl) | ~2850-2960 |

| C=N Stretch (imidazole) | ~1590-1630 |

| C=C Stretch (imidazole) | ~1510-1590 |

| C=S Stretch (thione) | ~1050-1250 |

| C-S Stretch | ~600-700 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-butyl-1H-imidazole-2-thiol, confirming its atomic composition. The fragmentation patterns observed in HREI-MS can further corroborate the proposed structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like 1-butyl-1H-imidazole-2-thiol. sinica.edu.tw In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation of this ion can provide valuable structural information. rsc.orgasianpubs.org For example, a common fragmentation pathway for related compounds involves the loss of the butyl group. asianpubs.org The fragmentation of imidazolium-based ionic liquids often involves the loss of neutral molecules like alkenes. asianpubs.org

X-ray Diffraction for Crystalline Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While the specific crystal structure of 1-butyl-imidazole-2-thiol has not been reported, extensive crystallographic studies on closely related compounds, such as metal complexes of 1-tert-butyl-imidazole-2-thione and other imidazole-2-thione derivatives, provide a strong basis for predicting its solid-state characteristics. nih.goviucr.orgmdpi.com

Studies on nickel and palladium paddlewheel complexes bridged by the 2-mercapto-1-tert-butylimidazolyl ligand reveal key structural parameters. nih.gov For instance, the dinuclear palladium complex, (3,1)-Pd₂[mimBut]₄·CH₃CN, crystallizes in the monoclinic space group P2₁/n. nih.gov The asymmetric nature of the ligand, which bridges via sulfur and nitrogen donors, allows for different isomers based on the relative orientation of the ligands. nih.gov

In the solid state, imidazole-2-thiol derivatives commonly exhibit extensive hydrogen bonding. The N-H proton of one imidazole ring can form a strong hydrogen bond with the sulfur atom of a neighboring molecule (N-H···S), leading to the formation of supramolecular chains or networks. iucr.org Furthermore, π-π stacking interactions between adjacent imidazole rings are a common feature, with centroid-centroid distances typically around 3.4 Å. iucr.org The presence of the n-butyl group in 1-butyl-imidazole-2-thiol is expected to introduce significant steric effects, influencing the crystal packing by potentially disrupting or modifying these π-π stacking interactions, similar to how the tert-butyl group affects packing in its derivatives.

Table 1: Crystallographic Data for a Related Palladium Complex, (3,1)-Pd₂[mimBut]₄·CH₃CN

Electrochemical Studies for Electronic Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the electronic properties of molecules, including their oxidation and reduction potentials. mdpi.com The electrochemical behavior of 1-butyl-imidazole-2-thiol can be inferred from studies on analogous compounds.

Research on the electrochemical oxidation of catechols in the presence of 1-methyl-1H-imidazole-2-thiol (a close analog lacking the butyl group) shows that the imidazole-thiol acts as a nucleophile. sid.ir The process follows an EC mechanism, where an initial electrochemical oxidation (E) of the catechol is followed by a chemical reaction (C) with the thiol. sid.ir The kinetics of this reaction are influenced by the electronic properties of the reactants. sid.ir

Studies on a 1-butyl-benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, provide insight into the influence of the butyl group. mdpi.com In cyclic voltammetry experiments, this compound displayed an onset oxidation potential at 0.97 V. mdpi.com From this value, the Highest Occupied Molecular Orbital (HOMO) energy level was calculated to be -5.49 eV. mdpi.com The presence of the electron-donating butyl group on the imidazole nitrogen is expected to influence the electron density of the ring system and, consequently, its oxidation potential. Generally, such alkyl groups make the molecule easier to oxidize compared to its N-H or N-methyl counterparts. The thiol group itself is also redox-active and can undergo oxidation, typically to form a disulfide.

Table 2: Electrochemical Data for a Related 1-Butyl-Benzimidazole Derivative

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. nih.gov For 1-butyl-imidazole-2-thiol, the UV-Vis spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the imidazole ring and the thione group.

The electronic spectra of related N-alkylated imidazole and benzimidazole compounds show characteristic absorption bands. For example, N-Butyl-1H-benzimidazole exhibits absorption peaks at 248 nm and 295 nm, which are attributed to π→π* transitions within the benzimidazole system. mdpi.com The thione (C=S) group in imidazole-2-thiol is a known chromophore. Its electronic transitions are sensitive to the molecular environment and substitution. In related hexaarylbiimidazole (HABI) systems, absorption tails extend well into the visible region of the spectrum. nih.gov

Furthermore, in studies involving N-(n-butyl)-imidazole binding to a heme protein to form a mixed imidazole/thiolate complex, a distinct Soret maximum appears at 424 nm. researchgate.net While this is a complex system, it demonstrates that the electronic environment of the butyl-imidazole moiety can give rise to absorption in the visible range upon coordination. For 1-butyl-imidazole-2-thiol, one would anticipate strong absorptions in the UV region characteristic of the substituted imidazole ring, with potential contributions from the thiol/thione group that may extend towards the visible spectrum.

Table 3: UV-Vis Absorption Maxima (λmax) for Related Compounds

Coordination Chemistry of Imidazole 2 Thiol, 1 Butyl As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands based on the imidazole-2-thiol core allows for the systematic tuning of their coordination properties. The substituent at the N1 position plays a crucial role in modulating the ligand's steric bulk and electronic characteristics, which in turn influences the geometry and stability of the resulting metal complexes.

Imidazole-2-thiol and its N-substituted derivatives are classic examples of ambidentate ligands, possessing two potential donor sites: the exocyclic sulfur atom and the endocyclic nitrogen atom (N3). In its neutral thione form, the ligand typically coordinates to metal ions as a monodentate ligand through the sulfur atom (κ¹-S). This is the most common coordination mode, especially with soft metal ions that have a high affinity for sulfur. tandfonline.com

Upon deprotonation of the N-H group (in the case of the parent imidazole-2-thiol) or through tautomerization to the thiol form, the resulting imidazolyl-2-thiolate anion can act as a bidentate, three-electron S,N-donor ligand. doi.org In this mode, it forms a stable chelate ring by coordinating to the metal center through both the sulfur and a ring nitrogen atom (κ²-S,N). tandfonline.comdoi.org This chelation is often observed in complexes where the ligand is deprotonated, leading to more robust coordination. The choice between monodentate and bidentate coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as the presence or absence of a base), and the steric hindrance imposed by the N-substituent. tandfonline.com

The presence of an alkyl group, such as the butyl group at the N1 position of the imidazole (B134444) ring, has a significant impact on the ligand's coordination behavior. The primary influence is steric; the alkyl chain can sterically hinder the approach of the metal ion and other ligands, affecting the coordination geometry of the resulting complex. For instance, bulky substituents can favor the formation of complexes with lower coordination numbers or can influence the cis/trans isomerism of other ligands in the coordination sphere.

Synthesis and Structural Characterization of Metal Complexes

The versatile coordination behavior of 1-butyl-imidazole-2-thiol allows for the synthesis of a wide range of metal complexes. The structural characterization of these complexes provides valuable insights into the ligand's bonding modes and the influence of the metal center on the resulting molecular architecture.

While specific studies on Ruthenium(II) complexes with 1-butyl-imidazole-2-thiol are not extensively documented, research on analogous 1-aryl-imidazole-2-thione ligands provides significant insight into their coordination chemistry with Ruthenium(II). These studies reveal that the coordination mode is highly dependent on the reaction conditions.

When [RuCl₂(PPh₃)₃] is reacted with 1-aryl-imidazole-2-thione in the absence of a base, the ligand coordinates in its neutral form as a monodentate sulfur donor (κ¹-S), resulting in complexes of the type [RuCl₂(κ¹-S-Himtᴬʳ)₂(PPh₃)₂]. tandfonline.com However, in the presence of a base like sodium methoxide, the ligand is deprotonated and acts as a bidentate S,N-chelating agent, affording cis-[Ru(κ²-S,N-imtᴬʳ)₂(PPh₃)₂]. tandfonline.com

Similarly, starting with [RuHCl(CO)(PPh₃)₃], both monodentate S-bound and bidentate S,N-chelated complexes can be formed. tandfonline.com The reaction with the neutral ligand yields [RuHCl(κ¹-S-Himtᴬʳ)(CO)(PPh₃)₂], while the reaction with the deprotonated ligand gives [RuH(κ²-S,N-imtᴬʳ)(CO)(PPh₃)₂]. tandfonline.com X-ray crystallographic studies of these complexes confirm a distorted octahedral geometry around the Ruthenium(II) center. In the bidentate complexes, the Ru-S and Ru-N bond lengths are typical for such coordination.

Table 1: Selected Bond Lengths in a Ruthenium(II) Complex with a 1-Aryl-imidazole-2-thiolate Ligand

| Complex | Bond | Length (Å) |

|---|---|---|

| [RuCl(κ²-S,N-imtᴬʳ)(CO)(PPh₃)₂] | Ru-S | 2.455(1) |

| Ru-N | 2.152(3) | |

| Ru-Cl | 2.464(1) | |

| Ru-P | 2.379(1) | |

| Ru-C | 1.832(4) |

Data derived from studies on 1-aryl-imidazole-2-thiolate complexes as an analogue. doi.org

The interaction of imidazole-2-thione ligands with Iron(II) has been investigated, revealing a preference for high-spin octahedral complexes. In a study of iron(II) complexes with a bidentate thione-containing ligand, 3-methyl-1-(pyridyl)imidazolyl-2-thione, the resulting complexes of the type trans-[Feᴵᴵ(ImPyS)₂(NCE)₂] (where E = S, Se) were characterized by X-ray crystallography. tandfonline.com

These studies showed that all the iron(II) complexes were in the high-spin state, which was supported by the relatively long Fe-ligand bond lengths. tandfonline.com The iron center is typically in a distorted octahedral {N₄S₂} coordination environment, with the imidazole-2-thione coordinating through the sulfur atom. The Fe-N bond distances are generally in the range of 2.118–2.268 Å, and the Fe-S bond lengths are approximately 2.5–2.6 Å. tandfonline.com While several imidazole-2-thione ligands have been shown to stabilize ferrous ions, their incorporation into tridentate systems can lead to the stabilization of the ferric (Fe³⁺) state. rsc.org

Table 2: Typical Bond Lengths in High-Spin Iron(II) Complexes with Imidazolyl-Thione Ligands

| Bond | Length (Å) |

|---|---|

| Fe-N | 2.118 - 2.268 |

| Fe-S | ~2.5 - 2.6 |

Data from related high-spin Iron(II) imidazolyl-thione complexes. tandfonline.com

Mercury(II), being a soft Lewis acid, exhibits a strong affinity for the soft sulfur donor of the 1-butyl-imidazole-2-thiol ligand. researchgate.net Consequently, a variety of Mercury(II) complexes with related imidazole-2-thione ligands have been synthesized and structurally characterized. The coordination is predominantly through the sulfur atom. researchgate.net

Studies on complexes of mercury(II) halides with benzo-1,3-imidazole-2-thione have shown the formation of both monomeric and polymeric structures. researchgate.net For example, HgI₂(bzimtH₂)₂ consists of discrete monomeric molecules with a tetrahedral coordination geometry around the mercury atom, involving two iodide ions and two sulfur atoms from the thione ligands. researchgate.net In contrast, HgI₂(bzimtH₂) forms a polymeric structure with a trigonal bipyramidal geometry around the mercury. researchgate.net

With the closely related 1,3-diethylimidazole-2-thione (C₂C₂ImT), Mercury(II) forms complexes with variable coordination numbers and geometries depending on the stoichiometry and the counter-ions present. nih.gov For instance, the complex Hg(C₂C₂ImT)₂(NTf₂)₂ has been structurally characterized. The high affinity of mercury for thione groups facilitates the formation of stable coordination polymers. researchgate.net

Table 3: Coordination Geometry in Selected Mercury(II) Complexes with Imidazole-2-Thione Ligands

| Complex | Coordination Geometry at Hg(II) |

|---|---|

| HgI₂(bzimtH₂)₂ | Tetrahedral |

| Hg(SCN)₂(bzimtH₂)₂(C₂H₅OH) | Tetrahedral |

| HgI₂(bzimtH₂) | Polymeric, Trigonal Bipyramidal |

Data from studies on benzo-1,3-imidazole-2-thione (bzimtH₂) as an analogue. researchgate.net

Complexes with Main Group and Transition Metals via Disulfide Analogues

The disulfide analogue of 1-butyl-imidazole-2-thiol, namely 1,1'-dibutyl-2,2'-disulfanediylbis(1H-imidazole), presents unique coordination possibilities. While the parent thiol can coordinate as a thiolate after deprotonation, the disulfide can engage with metal centers through several distinct mechanisms.

Coordination is often achieved through the exocyclic 'pyridine-like' nitrogen atoms of the imidazole rings. This mode of binding is observed in related bis(benzimidazole) disulfide ligands, which form large chelate rings with metal ions like cobalt(II), zinc(II), and cadmium(II). In such complexes, the disulfide acts as a neutral N,N'-donor ligand.

Alternatively, the disulfide bond itself can be a site of reactivity, particularly with low-valent transition metals. Organic disulfides are known to react with metal centers via oxidative addition, leading to the cleavage of the S-S bond and the formation of two metal-thiolate bonds wikipedia.org. For instance, the reaction of an organic disulfide (RSSR) with a zero-valent metal complex, such as titanocene (B72419) dicarbonyl, results in the oxidation of the metal and the formation of a bis(thiolate) complex wikipedia.org. A similar reaction pathway is anticipated for the disulfide of 1-butyl-imidazole-2-thiol, which would yield two coordinated 1-butyl-imidazole-2-thiolate ligands.

This reactivity allows for the formation of complexes that might not be readily accessible from the thiol directly. The resulting coordinated thiolates can act as terminal or bridging ligands, further expanding the structural diversity of the resulting metal complexes wikipedia.org.

Metal-Ligand Bonding and Energetics

The stability and properties of metal complexes derived from 1-butyl-imidazole-2-thiol are fundamentally governed by the nature and strength of the metal-ligand bonds.

Theoretical and Experimental Dissociation Energy Studies

Specific experimental or theoretical bond dissociation energy (BDE) studies for metal complexes of 1-butyl-imidazole-2-thiol are not extensively documented. However, insights can be drawn from computational studies on analogous systems, such as zinc(II)-imidazole complexes featuring a coordinated methanethiol (B179389) nih.gov.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for probing the energetics of metal-ligand bonds. Such calculations on model systems reveal that both the metal's coordination number and its geometry significantly influence the strength of the metal-sulfur bond and the acidity of the thiol proton. For example, in [(Imidazole)nZn–S(H)CH3]2+ complexes, as the number of imidazole ligands (n) increases, the Zn–S bond energy decreases, and the thiol becomes less acidic nih.gov. This is because additional ligands donate electron density to the metal, reducing its Lewis acidity and weakening its interaction with the thiol ligand.

Experimentally, techniques like threshold collision-induced dissociation (T-CID) can provide gas-phase BDEs. These methods involve accelerating mass-selected complex ions and colliding them with a neutral gas, with the energy required to induce fragmentation being related to the BDE.

The table below illustrates the general trends in metal-sulfur bond dissociation energies (BDEs) and thiol proton dissociation energies (PDEs) as a function of the coordination number (CN), based on theoretical calculations of model zinc-imidazole-thiol systems nih.gov.

| Complex System (Model) | Coordination Number (CN) | Relative Zn-S BDE (kJ/mol) | Relative Thiol PDE (kJ/mol) |

| [Zn–S(H)CH3]2+ | 1 | High | Low |

| [(ImH)Zn–S(H)CH3]2+ | 2 | ↓ | ↑ |

| [(ImH)2Zn–S(H)CH3]2+ | 3 | ↓↓ | ↑↑ |

| [(ImH)3Zn–S(H)CH3]2+ | 4 | ↓↓↓ | ↑↑↑ |

Note: This table demonstrates qualitative trends. Arrow direction indicates an increase (↑) or decrease (↓) relative to the lower coordination number.

Impact of Co-ligands and Counterions on Electronic Properties

The electronic properties of a metal complex containing the 1-butyl-imidazole-2-thiolate ligand are not solely determined by the ligand itself but are significantly modulated by the presence of other components in the coordination sphere: co-ligands and counterions.

Electron-donating vs. Electron-withdrawing Co-ligands: Co-ligands with strong sigma-donating or pi-accepting capabilities can alter the electron density at the metal center. For instance, co-ligands like 1,10-phenanthroline (B135089) can influence the electronic absorption spectra and biological activity of metal complexes semanticscholar.org. A pi-accepting co-ligand can stabilize a lower oxidation state of the metal, while a strong sigma-donor can increase electron density, potentially affecting the reactivity of the coordinated 1-butyl-imidazole-2-thiolate.

Steric Bulk: Bulky co-ligands can impose a specific coordination geometry on the metal center, which in turn affects the electronic splitting of the metal's d-orbitals and, consequently, its magnetic and spectroscopic properties.

Counterions: For cationic or anionic complexes, the nature of the counterion can have a profound impact, even if it is not directly coordinated to the metal.

Size and Shape: The size and shape of a counterion can dictate the crystal packing in the solid state, influencing intermolecular interactions.

Coordinating Ability: Some counterions considered "non-coordinating" (e.g., ClO4⁻, NO3⁻) can, under certain conditions, weakly interact with the metal center, altering its electronic environment and thermochemical properties mdpi.com. The choice of anion can therefore subtly influence the stability and reactivity of the complex mdpi.com.

The following table summarizes the potential effects of different co-ligands and counterions.

| Component | Property | Potential Impact on Electronic Properties |

| Co-ligand | Electronic (σ-donor/π-acceptor) | Modulates metal d-orbital energies, redox potential, and UV-Vis spectra. |

| Steric Bulk | Enforces specific coordination geometry, affecting magnetic properties. | |

| Counterion | Size/Shape | Influences solid-state packing and intermolecular electronic coupling. |

| Coordinating Ability | Can weakly bind to the metal, perturbing the ligand field and stability. |

Reactivity and Lability of Coordinated Imidazole-2-thiol Ligands

The reactivity of the coordinated ligand can manifest in several ways:

Sulfur-Centered Reactions: The sulfur atom remains a nucleophilic and redox-active center. It can be susceptible to oxidation or participate in thiol-disulfide exchange reactions with external thiols or disulfides nih.gov. This reactivity is fundamental in many biological systems and can be harnessed in synthetic catalysts.

Metal-Ligand Cooperation: The thiol/thiolate functionality can actively participate in reactions occurring at the metal center. In some ruthenium complexes, a coordinated thiol can act as a "transient cooperative ligand," where the S-H bond is reversibly cleaved in concert with reactions at the metal, such as the activation of H₂ nih.gov. This demonstrates that the ligand can be an active participant in catalytic cycles.

Lability refers to the rate at which a ligand is substituted. A coordinated 1-butyl-imidazole-2-thiolate can be either labile (rapidly exchanged) or inert (slowly exchanged). This is governed by several factors:

Nature of the Metal Ion: The charge, size, and d-electron configuration of the metal ion are paramount. Generally, complexes with higher metal oxidation states are less labile. The arrangement of d-electrons, as described by Ligand Field Theory, also plays a crucial role.

Entropic Effects: The dissociation of a ligand can be entropically favorable. The lability of a coordinated thiol can be essential for catalysis, as its dissociation can open a vacant coordination site on the metal, allowing a substrate molecule to bind and react nih.gov.

The interplay between the ligand's inherent reactivity and its lability when coordinated to a metal center is crucial for applications ranging from catalysis to materials science.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and properties of molecules. mdpi.com By utilizing functionals such as B3LYP with appropriate basis sets like 6-31G(d,p) or cc-pVDZ, researchers can accurately model various aspects of the molecule's behavior. nih.govmdpi.com

The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation on the potential energy surface. For 1-butyl-imidazole-2-thiol, this process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable three-dimensional structure. mdpi.com The resulting optimized geometry provides a clear picture of the spatial arrangement of the atoms. For instance, calculations on related imidazole (B134444) structures reveal a generally planar imidazole ring. mdpi.com Electronic structure calculations further provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

| Parameter | Typical Calculated Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length (in ring) | ~1.38 Å |

| C=C Bond Length (in ring) | ~1.36 Å |

| N-C-N Bond Angle | ~108° |

| C-N-C Bond Angle | ~109° |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations can yield vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For the parent imidazole molecule, theoretical calculations of ground-state rotational constants have shown excellent agreement with experimental values, often within a 0.1% discrepancy. researchgate.net A full set of quartic centrifugal distortion constants has also been determined computationally for imidazole, demonstrating the predictive power of these methods. researchgate.net This accuracy allows for the confident assignment of experimental spectra and a deeper understanding of the molecule's vibrational and electronic transitions.

Understanding how a molecule reacts is crucial, and DFT is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies by locating the transition state structure helps in predicting the feasibility and kinetics of a reaction. Studies on related 1H-imidazole-2-thiols have shown that reaction pathways can be highly dependent on steric effects from substituents. researchgate.net For example, depending on the substituents, reactions can proceed via different cyclization pathways, a phenomenon that can be explained by analyzing the stability of the respective transition states using DFT. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs for all bonds within 1-butyl-imidazole-2-thiol. This information is vital for predicting the molecule's thermal stability and identifying the most likely points of fragmentation. By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. This profile provides a thermodynamic and kinetic roadmap of the chemical transformation.

Beyond covalent bonds, non-covalent interactions (NCIs) are critical for understanding molecular stability and intermolecular associations. nih.govnih.gov Several computational techniques are used to analyze these interactions:

Atoms in Molecules (AIM): The AIM theory, developed by Bader, analyzes the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions. nih.gov The presence of a bond critical point between two atoms is an indicator of an interaction. researchgate.net

Reduced Density Gradient (RDG): RDG analysis is a powerful method for visualizing and identifying NCIs. nih.govnih.gov It plots the reduced density gradient against the electron density, allowing for the characterization of van der Waals interactions, hydrogen bonds, and steric clashes. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that provide a method to partition molecular space into regions of localized electron pairs, such as core basins, covalent bonds, and lone pairs. nih.govresearchgate.netmdpi.com These methods offer a clear visual representation of the molecule's electronic structure, with color-coded maps indicating areas of high electron localization (covalent bonds, lone pairs) versus delocalized regions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn Conversely, the LUMO is the innermost empty orbital, which can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and kinetic stability. irjweb.comwikipedia.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov A small energy gap suggests the molecule is more reactive and less stable. wikipedia.org The analysis of the HOMO-LUMO gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Computational DFT studies, often at the B3LYP level, are used to calculate the energies of the HOMO and LUMO and other related quantum chemical parameters. irjweb.com

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Energy of HOMO | EHOMO | -6.30 |

| Energy of LUMO | ELUMO | -1.81 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.49 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.06 |

| Electrophilicity Index | ω = χ² / (2η) | 3.66 |

Molecular Electrostatic Potential Surface (MEPS) Mapping

Reactivity and Reaction Pathways of Imidazole 2 Thiol, 1 Butyl

Intrinsic Reactivity of the Thiol Group and Imidazole (B134444) Moiety

The reactivity of 1-butyl-imidazole-2-thiol is dictated by the interplay between the thiol (-SH) group and the imidazole ring. The molecule exists in a tautomeric equilibrium between the thione form (1-butyl-1,3-dihydro-2H-imidazole-2-thione) and the thiol form (1-butyl-1H-imidazole-2-thiol). The thiol form possesses a nucleophilic sulfur atom, while the imidazole moiety itself has distinct reactive sites.

The thiol group, also known as a mercapto group, is the sulfur analog of an alcohol and exhibits characteristic nucleophilicity. libretexts.org The sulfur atom can readily participate in nucleophilic substitution and addition reactions. The acidity of the S-H proton allows for the formation of a thiolate anion (RS⁻), which is a potent nucleophile.

Thiol-Disulfide Exchange Reactions and their Mechanistic Aspects

Thiol-disulfide exchange is a characteristic reaction for thiols, including 1-butyl-imidazole-2-thiol. This reaction involves the conversion of a thiol to a disulfide and is a redox process where the thiol is oxidized. libretexts.org The general mechanism is a nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond.

In the context of 1-butyl-imidazole-2-thiol, it can react with a disulfide (R'-S-S-R') to form a mixed disulfide (1-butyl-imidazol-2-yl-S-S-R') and a new thiol (R'-SH). Conversely, two molecules of 1-butyl-imidazole-2-thiol can be oxidized to form the corresponding disulfide, 2,2'-disulfanediylbis(1-butyl-1H-imidazole). This oxidation can be mediated by mild oxidizing agents. In biological systems, such exchanges are often catalyzed by oxidoreductase enzymes. nih.gov

Table 1: Mechanistic Steps in Thiol-Disulfide Exchange

| Step | Description |

| 1. Deprotonation | The thiol (R-SH) is deprotonated by a base to form the more nucleophilic thiolate anion (R-S⁻). |

| 2. Nucleophilic Attack | The thiolate anion attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R'). |

| 3. Formation of New Disulfide | A new disulfide bond is formed (R-S-S-R'), and the original disulfide bond is cleaved, releasing a new thiolate anion (R'-S⁻). |

| 4. Protonation | The newly formed thiolate anion is protonated to yield the final thiol product (R'-SH). |

Protolytic Cleavage Reactions in Organometallic Systems

Imidazole-2-thiol derivatives can participate in protolytic cleavage reactions, particularly in the context of organometallic chemistry. This type of reaction involves the cleavage of a metal-carbon bond by a proton source. In the case of 1-butyl-imidazole-2-thiol, the proton can be provided by the N-H of the imidazole ring or the S-H of the thiol group.

Studies on analogous compounds, such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone (a selone analog), have demonstrated their ability to induce protolytic cleavage of mercury-carbon (Hg-C) bonds in organomercury compounds like methylmercury (B97897) halides. acs.orgacs.org In these reactions, the proton from the N-H group of the benzimidazole (B57391) ring is transferred to the organic group bound to the metal, leading to the elimination of an alkane (e.g., methane) and the formation of a metal-ligand complex. acs.org

By analogy, 1-butyl-imidazole-2-thiol is expected to exhibit similar reactivity. The acidic proton from either the N-H or S-H group can facilitate the cleavage of metal-alkyl or metal-aryl bonds in various organometallic complexes. The reaction would result in the formation of a new metal-thiolate or metal-imidazolyl complex and the release of the corresponding hydrocarbon. This reactivity is significant in the context of the interaction of such ligands with organometallic species and has implications for areas like catalysis and toxicology. acs.org

Ring-Closing and Intramolecular Cyclization Pathways

The bifunctional nature of 1-butyl-imidazole-2-thiol, possessing both a nucleophilic thiol group and a reactive imidazole ring, makes it a versatile substrate for ring-closing and intramolecular cyclization reactions to form fused heterocyclic systems.

A notable example of this reactivity is the base-catalyzed reaction of substituted 1H-imidazole-2-thiols with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. In this reaction, both the thiol (HS) and the imino (HN) groups of the imidazole-2-thiol participate in a cyclization with the enynone substrate. This leads to the formation of 5H-imidazo[2,1-b] mdpi.comrsc.orgthiazine derivatives through a 6-endo-trig cyclization pathway. researchgate.net

Furthermore, intramolecular thiol-ene "click" reactions represent another potential cyclization pathway. nih.gov If the 1-butyl-imidazole-2-thiol molecule were functionalized with an alkene-containing side chain, a thiyl radical, generated via initiation, could add intramolecularly to the double bond. This type of reaction can proceed via either an exo or endo cyclization, leading to the formation of sulfur-containing heterocyclic rings of various sizes. nih.gov The regioselectivity of the cyclization would depend on the stability of the resulting carbon-centered radical intermediate. nih.gov

Multi-Component Reactions Involving Imidazole-2-thiol

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com The structural features of 1-butyl-imidazole-2-thiol make it a potential candidate for participation in such reactions.

While specific MCRs involving 1-butyl-imidazole-2-thiol are not extensively documented, related imidazole and thiol compounds are known to participate in various MCRs. For instance, the synthesis of highly substituted 2-imidazolines can be achieved through an MCR of amines, aldehydes, and isocyanides. nih.gov In a hypothetical MCR, 1-butyl-imidazole-2-thiol could act as the nucleophilic component. The thiol group could react with an electrophilic center, or the imidazole nitrogen could participate as a nucleophile or base.

For example, in a reaction involving an aldehyde and an isocyanide, the thiol group could add to the activated carbonyl group or to the isocyanide carbon, initiating a cascade of reactions that would lead to a complex heterocyclic product. The versatility of MCRs suggests that 1-butyl-imidazole-2-thiol could be a valuable building block for the diversity-oriented synthesis of novel heterocyclic scaffolds. rsc.org

Redox Chemistry and Transformations of the Sulfur Atom

The sulfur atom in the thiol group of 1-butyl-imidazole-2-thiol is redox-active and can exist in various oxidation states, ranging from -2 in the thiol to +6 in a sulfonic acid derivative. libretexts.org

Table 2: Oxidation Products of 1-butyl-imidazole-2-thiol

| Oxidation State | Functional Group | Product Name |

| -1 | Disulfide | 2,2'-Disulfanediylbis(1-butyl-1H-imidazole) |

| 0 | Sulfenic Acid | 1-Butyl-1H-imidazole-2-sulfenic acid |

| +2 | Sulfinic Acid | 1-Butyl-1H-imidazole-2-sulfinic acid |

| +4 | Sulfonic Acid | 1-Butyl-1H-imidazole-2-sulfonic acid |

Mild oxidation of 1-butyl-imidazole-2-thiol typically leads to the formation of the corresponding disulfide. This is a common and reversible reaction for thiols. libretexts.org

Stronger oxidizing agents can lead to higher oxidation states of the sulfur atom. For instance, the oxidation of the related compound 1-methyl-1H-imidazole-2-thiol with chlorine dioxide has been shown to yield different products depending on the reaction conditions. researchgate.net Under specific conditions, the reaction can produce 1-methylimidazole-2-sulfonic acid or 2,2'-disulfanediylbis(1-methylimidazole) hydrochloride. researchgate.net This indicates that the sulfur atom in 1-butyl-imidazole-2-thiol can be oxidized to sulfenic, sulfinic, and ultimately sulfonic acid derivatives. researchgate.net These oxidized forms have distinct chemical properties and reactivity compared to the parent thiol.

Radical and Iminium Ion Coupling Pathways

The imidazole ring can participate in radical reactions. Radical addition to cationic heterocycles, such as protonated imidazoles or imidazolium (B1220033) ions, is a known reaction pathway. Imidazole and its 1-alkyl derivatives are typically attacked by radicals at the C2 position. mdpi.com

In the case of 1-butyl-imidazole-2-thiol, it could potentially undergo radical coupling reactions. For example, a radical species could add to the C2 position of the imidazole ring, particularly if the ring is activated, for instance, by protonation to form an iminium ion.

Alternatively, photoredox catalysis could be employed to generate radical species that couple with the imidazole moiety. In such a scenario, a single-electron transfer (SET) process could lead to the formation of a radical cation from an amine or another suitable precursor. This radical could then attack the electron-rich imidazole ring or couple with an iminium ion derived from 1-butyl-imidazole-2-thiol. mdpi.com While specific examples involving 1-butyl-imidazole-2-thiol are scarce, the general principles of radical addition to imidazoles suggest that such coupling pathways are feasible.

Catalytic Applications in Organic Synthesis and Materials Functionalization

Imidazole-2-thiol, 1-butyl- as a Catalyst or Co-catalyst in Organic Reactions

The imidazole (B134444) ring system can function as an organocatalyst due to its amphoteric nature, possessing both aza (-N=) and amine (-NH-) functionalities. ias.ac.in This allows it to act as a catalyst in various organic transformations, including multicomponent reactions for the synthesis of diverse molecular scaffolds. ias.ac.inrsc.org The imidazole moiety is known to accelerate hydrolysis reactions and promote the transfer of acyl groups. nih.gov

The thiol group (-SH) is also catalytically active, particularly in nucleophilic conjugate additions to activated alkynes and alkenes, often referred to as thiol-yne or thiol-ene Michael addition reactions. acs.org The base-catalyzed reaction of a related compound, 4-phenyl-1H-imidazole-2-thiol, with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones involves both the thiol and the imidazole NH groups, leading to the formation of 5H-imidazo[2,1-b] cuestionesdefisioterapia.comresearchgate.netthiazine derivatives. researchgate.net This dual functionality within the 1-butyl-imidazole-2-thiol molecule presents potential for its use as a bifunctional catalyst.

Organocatalysts containing the imidazole moiety have been shown to enhance reaction rates and improve product yields under mild conditions. ias.ac.innih.gov For instance, in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, using imidazole as a catalyst resulted in excellent yields (85–94%) within short reaction times (0.5 to 4 hours). ias.ac.in The catalytic efficiency is often attributed to the ability of the imidazole ring to activate substrates and stabilize intermediates. nih.gov

In thiol-yne conjugate additions, the choice of catalyst and reaction conditions significantly impacts reaction rates and yields. acs.org Studies on the addition of thiols to ethyl propiolate have demonstrated that organocatalysts can drive reactions to high yields. The reaction rate is also influenced by the steric and electronic properties of the thiol. acs.org While specific kinetic data for 1-butyl-imidazole-2-thiol is not extensively documented, the general principles of thiol and imidazole catalysis suggest its potential to effectively promote reaction rates and yields.

| Reaction Type | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Imidazole (20 mol%) | H₂O:EtOH (1:1) | 0.5 - 4 h | 85 - 94% | ias.ac.in |

| Michael addition | Imidazole | Ethanol | Not specified | High | rsc.org |

| Acetylthiocholine Hydrolysis | Imidazole | Aqueous buffer | Concentration-dependent rate | Not applicable | nih.gov |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry for building molecular complexity in a single step. mdpi.com A subset of these are pseudo-multicomponent reactions (pseudo-MCRs), in which one of the reagents is used in more than one step of the reaction mechanism, or reacts simultaneously with a substrate containing multiple identical functional groups. rsc.org

Imidazole has proven to be an effective organocatalyst for various MCRs, facilitating the synthesis of highly functionalized heterocycles. ias.ac.inrsc.org It can activate substrates like aldehydes, which then react with other components such as malononitrile (B47326) and a nucleophile. rsc.org Given the established role of imidazoles in promoting MCRs, 1-butyl-imidazole-2-thiol could potentially be applied as a catalyst in pseudo-MCRs. Its bifunctional nature, with both a basic nitrogen center and a nucleophilic thiol group, could offer unique reactivity pathways in these complex transformations.

Metal-Complex Catalysis

The nitrogen and sulfur atoms in 1-butyl-imidazole-2-thiol make it an excellent candidate for use as a ligand in coordination chemistry. Imidazole and its derivatives are widely used as ligands in homogeneous catalysis. exsyncorp.com The thione/thiol tautomerism allows it to coordinate to metal centers through either the sulfur or nitrogen atom, or both, acting as a versatile mono- or bidentate ligand.

Gold Catalysis: Gold complexes featuring imidazole-based ligands, particularly N-heterocyclic carbenes (NHCs), are potent catalysts for a variety of organic transformations. researchgate.netnih.gov These catalysts are effective in reactions such as the three-component coupling of an aldehyde, an amine, and an alkyne (A³ coupling) to form propargylamines and in the hydration of alkynes. nih.govmdpi.com The electronic and steric properties of the imidazole-based ligand can be fine-tuned to modulate the catalytic activity of the gold center. researchgate.netnih.gov Gold(I) complexes with imidazolyl-phosphane ligands have also been explored as bifunctional catalysts. nih.gov

Ruthenium Catalysis: Ruthenium complexes are highly versatile catalysts with applications in oxidation, hydrogenation, and olefin metathesis. nih.gov Arene-ruthenium(II) complexes with imidazole and benzimidazole (B57391) ligands have been synthesized and their catalytic activity in transfer hydrogenation has been evaluated. mdpi.com Furthermore, phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been developed for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, showing high performance at elevated temperatures. mdpi.com The strong bond between ruthenium and the imidazole-based ligand contributes to the stability and activity of these catalysts under harsh conditions. mdpi.com

| Metal | Ligand Type | Reaction Catalyzed | Reference |

|---|---|---|---|

| Gold(I) | Imidazolyl-phosphane | Three-component coupling (Propargylamine synthesis) | nih.gov |

| Gold(I) | Imidazo[1,5-a]pyridin-3-ylidene (ImPy-NHC) | Dearomatization of naphthols | researchgate.net |

| Ruthenium(II) | Imidazole | Transfer Hydrogenation | mdpi.com |

| Ruthenium | N-heterocyclic carbene with imidazole ligands | Ring-Closing & Cross Metathesis (RCM/CM) | mdpi.com |

N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and homogeneous catalysis. nih.gov They are known for their strong σ-donating properties, which form robust bonds with metal centers and stabilize catalytic species. nih.gov The most common NHCs are derived from imidazolium (B1220033) salts. researchgate.net

Imidazole-2-thiones, such as 1-butyl-imidazole-2-thiol, can serve as precursors to NHC ligands. The synthesis typically involves S-alkylation of the thione to form a thioether, followed by reaction with a primary amine and subsequent cyclization to yield an imidazolium salt. researchgate.net This salt can then be deprotonated with a strong base to generate the free NHC, which can be trapped by a metal center to form the catalytically active NHC-metal complex. researchgate.net Bifunctional NHCs, which contain additional hydrogen bond donor groups, are also important as ligands and organocatalysts. chemrxiv.org Given the versatility of NHC-metal complexes in catalysis, the role of 1-butyl-imidazole-2-thiol as a readily available starting material for these valuable ligands is significant. nih.govresearchgate.net

Green Chemistry Applications in Catalysis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com Imidazole derivatives have played a significant role in this area, particularly through their use in ionic liquids (ILs). researchgate.net

1-Butylimidazole (B119223) is a common building block for some of the most widely studied ILs, such as 1-butyl-3-methylimidazolium (BMIM) salts. exsyncorp.com These ILs are often touted as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.netnih.gov They can act as solvents, catalysts, or catalyst supports in a variety of reactions. researchgate.net The functionalization of the imidazole core, for instance with a thiol group as in 1-butyl-imidazole-2-thiol, offers a pathway to create task-specific ionic liquids with tailored catalytic properties.

Furthermore, the use of imidazole-based organocatalysts in aqueous media aligns with green chemistry principles. ias.ac.incuestionesdefisioterapia.com Performing reactions in water or under solvent-free conditions minimizes the reliance on volatile organic compounds. rsc.orgmdpi.com The development of efficient, recyclable catalysts is a key goal, and heterogeneous catalysts based on imidazole derivatives supported on nanoparticles have shown high reactivity and reusability. rsc.org

Utilization in Ionic Liquid Systems

Ionic liquids (ILs) are salts with low melting points that are gaining prominence as environmentally benign solvents and catalysts in a variety of chemical transformations. While direct catalytic applications of 1-butyl-imidazole-2-thiol as a standalone catalyst are not extensively documented, its derivatives are significant in the synthesis of functionalized ionic liquids. For instance, the related compound 1-butyl-3-methylimidazolium thiocyanate (B1210189) ([BMIM]SCN) has been synthesized and characterized for its application in the extractive desulfurization of liquid fuels. nih.gov In such systems, the imidazolium core, derived from precursors like 1-butylimidazole, provides the structural backbone of the ionic liquid, while the functional anion, in this case, thiocyanate, plays a crucial role in the catalytic or extractive process.

The synthesis of such task-specific ionic liquids often involves the quaternization of an N-substituted imidazole, such as 1-butylimidazole, followed by anion exchange. nih.gov The presence of the thiol or thione group in 1-butyl-imidazole-2-thiol offers a site for further functionalization or for coordination with metal centers, thereby enabling the creation of catalytic ionic liquids with tailored properties for specific organic reactions.

| Compound | Application | Reference |

| 1-Butyl-3-methylimidazolium thiocyanate ([BMIM]SCN) | Extractive desulfurization of liquid fuel | nih.gov |

| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF4) | Extractive desulfurization of liquid fuel | |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Extractive desulfurization of liquid fuel | scienceopen.com |

Catalyst Recovery and Reusability Studies

A significant advantage of using catalysts based on or incorporated into ionic liquids is the potential for catalyst recovery and reuse, which is a cornerstone of green chemistry. In the context of desulfurization using imidazolium-based ionic liquids like [BMIM]SCN, studies have demonstrated that the ionic liquid can be reused multiple times without a significant loss in its extractive efficiency. For example, [BMIM]SCN was successfully reused for five cycles with only a minor decrease in its activity for the removal of dibenzothiophene (B1670422) from liquid fuel. nih.gov

The low volatility and immiscibility of many ionic liquids with organic solvents facilitate the separation of the catalyst-containing phase from the product mixture by simple decantation. This ease of separation is a key factor in the economic viability and environmental friendliness of these catalytic systems. While specific studies on the recovery of catalysts directly derived from 1-butyl-imidazole-2-thiol are scarce, the principles established for other imidazolium-based ionic liquids are broadly applicable.

Table of Catalyst Reusability in Desulfurization

| Ionic Liquid | Number of Cycles | Final Activity | Reference |

| [BMIM]SCN | 5 | Minor decrease | nih.gov |

| [BMIM]BF4 | 4 | No significant decrease |

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing reaction conditions and designing more efficient catalysts. For reactions involving imidazole-2-thione derivatives, the sulfur atom and the imidazole ring play crucial roles. Imidazole-2-thiones can act as ligands, coordinating to metal centers through the sulfur atom, which can activate the metal for catalysis.

In the broader context of catalysis by imidazole derivatives, mechanistic studies have often focused on their role as precursors to N-heterocyclic carbenes (NHCs), which are potent ligands for transition metals. However, for imidazole-2-thiones, the thione functionality is a key player. Metal complexes of imidazole-2-thiones have been investigated for their catalytic activities in various organic transformations. nih.gov For instance, copper(II) complexes with imidazole-containing ligands have been studied for their nuclease ability, with mechanistic investigations suggesting an oxidative mechanism involving reactive oxygen species. nih.gov

While a detailed catalytic cycle specifically involving 1-butyl-imidazole-2-thiol is not well-documented in the reviewed literature, related studies on metal complexes of imidazole-2-thiones suggest that the catalytic cycle would likely involve the coordination of the thione to a metal center, followed by substrate activation and product formation, with the subsequent regeneration of the active catalytic species. The electronic properties of the imidazole ring and the nature of the substituents, such as the butyl group, can influence the stability and reactivity of the metal complex throughout the catalytic cycle.

Applications in Materials Science and Engineering

Development of Corrosion Inhibitors

Imidazole (B134444) derivatives, particularly those containing sulfur atoms, are recognized as effective corrosion inhibitors for various metals and alloys. The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption process can involve physisorption, chemisorption, or a combination of both.

The 1-butyl-imidazole-2-thiol molecule possesses several features that contribute to its efficacy as a corrosion inhibitor. The imidazole ring, with its nitrogen heteroatoms and π-electrons, can interact with vacant d-orbitals of metal atoms. Additionally, the sulfur atom of the thiol group can form a strong coordinate bond with the metal surface. The butyl group, a hydrophobic chain, helps in creating a dense and stable protective film that repels water and corrosive species.

Research on imidazole-based ionic liquids has demonstrated their potential as high-performance corrosion inhibitors. For instance, studies on 1-butyl-3-methylimidazolium methane (B114726) sulfonate on mild steel in acidic media have shown significant inhibition efficiency, which increases with the inhibitor concentration. nih.gov The formation of a barrier film on the metal surface is a key aspect of the inhibition mechanism. nih.gov Similarly, other imidazole derivatives have been shown to act as mixed-type inhibitors, affecting both anodic and cathodic corrosion reactions. jcscp.org The length of the alkyl chain in imidazole derivatives also plays a role, with longer chains generally providing better protection due to increased hydrophobicity and surface coverage. nih.gov

The following table summarizes the corrosion inhibition efficiency of some imidazole derivatives in different corrosive environments.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration |

| 1-butyl-3-methylimidazolium methane sulfonate | Mild Steel | 1 M H₂SO₄ | 92.5 | 0.8 g/L |

| 1-vinyl-3-butyl-imidazolium iodide | X70 Steel | 0.5 M H₂SO₄ | >90 (approx.) | 5 mmol/L |

| 1,3-dibutyl-2-(2-butoxyphenyl)-4,5-diphenylimidazole iodide | Carbon Steel | 1% NaCl | 99.2 | Direct Coating |

Integration into Polymer Systems

The dual functionality of 1-butyl-imidazole-2-thiol, with its polymerizable thiol group and the versatile imidazole ring, allows for its integration into various polymer systems, either as a monomer for creating new polymers or as a functionalizing agent to impart specific properties to existing polymers.

Polythiocarbonates are a class of polymers that contain thiocarbonate linkages (-S-C(=O)-S-) in their backbone. These materials are of interest for various applications due to their unique optical and mechanical properties. The synthesis of polythiocarbonates can be achieved through the reaction of dithiols with a carbonyl source.

While direct polymerization of 1-butyl-imidazole-2-thiol into a homopolymer might be complex, its structural motifs are relevant to the synthesis of polydithiocarbonates. A facile method for synthesizing aliphatic polydithiocarbonates involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) as a carbonyl source reacting with dithiols. rsc.org This process highlights the role of imidazole derivatives in facilitating the formation of thiocarbonate linkages. The imidazole by-product generated during the reaction can be scavenged by a base like diazabicyclo[5.4.0]undec-7-ene (DBU), which can also promote the polymerization. rsc.org This suggests that imidazole-2-thiol derivatives could potentially be used as monomers in condensation polymerizations with suitable comonomers to yield functional polythiocarbonates.

The thiol group in 1-butyl-imidazole-2-thiol is highly reactive and can participate in various "click" chemistry reactions, such as thiol-ene and thiol-yne reactions. These reactions are highly efficient and can be used to graft the imidazole-thiol molecule onto polymer backbones containing suitable functional groups (e.g., double or triple bonds). This functionalization can impart desirable properties to the base polymer, such as improved adhesion, thermal stability, or the ability to coordinate with metal ions.

Polymers functionalized with imidazole groups have been investigated for a range of applications, including drug delivery and as stimuli-responsive materials. researchgate.net The imidazole ring can act as a proton sponge, a ligand for metal coordination, and can participate in hydrogen bonding. researchgate.net The thiol-ene reaction, in particular, is a powerful tool for polymer functionalization and can be initiated by UV light or thermal means. nih.gov This allows for the covalent attachment of thiol-containing molecules like 1-butyl-imidazole-2-thiol to polymers with pendant allyl or other ene functionalities. nih.gov

Functionalization of Nanomaterials

The ability of the thiol group to form strong bonds with noble metal surfaces makes 1-butyl-imidazole-2-thiol a candidate for the surface modification of nanomaterials, particularly metal nanoparticles. This functionalization can be used to control the stability, dispersibility, and surface chemistry of the nanoparticles.

Gold nanoparticles (AuNPs) have attracted significant research interest due to their unique optical and electronic properties. The functionalization of AuNPs is crucial for their application in areas such as sensing, catalysis, and biomedicine. Thiol-containing molecules are widely used for this purpose due to the strong and stable gold-sulfur (Au-S) bond that is formed. cd-bioparticles.com

The 1-butyl-imidazole-2-thiol molecule can act as a capping agent for AuNPs, with the thiol group anchoring the molecule to the nanoparticle surface. The imidazole ring and the butyl chain would then form a surface layer that dictates the interaction of the nanoparticle with its environment. The imidazole moiety can introduce a degree of polarity and the potential for further coordination chemistry at the nanoparticle surface. Imidazole-stabilized gold nanoclusters have been reported, where the Au-N bond provides moderate stability. researchgate.net The presence of a thiol group in 1-butyl-imidazole-2-thiol would offer a much stronger anchoring point. This surface modification can prevent aggregation and improve the stability of the nanoparticles in various solvents. researchgate.net

The interaction of thiol compounds with metal nanoparticles is not limited to surface passivation. Under certain conditions, thiols can be used to etch or reshape nanoparticles. This process, often referred to as digestive ripening or size focusing, can be used to produce monodisperse nanoparticles with well-defined sizes and shapes.

The etching of gold nanoparticles by thiols is a complex process that is influenced by factors such as the thiol concentration, temperature, and the presence of other chemical species. nih.gov Research has shown that oxygen or a radical initiator is often necessary for the efficient etching of gold by thiols. nih.gov Thiol-mediated etching has been employed as a strategy for the room-temperature detection of various analytes, where the etching of gold nanorods leads to a colorimetric response. researchgate.netnih.gov While the specific use of 1-butyl-imidazole-2-thiol in controlled etching has not been extensively documented, its thiol group suggests it could participate in such processes. The imidazole ring could potentially modulate the etching kinetics through its electronic properties and its interaction with gold ions.

Components in Advanced Electrolyte Formulations for Energy Devices

While specific research on 1-butyl-imidazole-2-thiol as a primary component in advanced electrolyte formulations is not extensively documented in publicly available literature, its structural motifs are present in widely studied classes of electrolyte materials, particularly ionic liquids (ILs). Imidazolium-based ionic liquids are a focal point of research for next-generation batteries, including lithium-ion batteries, due to their favorable properties such as low volatility, high thermal stability, and good ionic conductivity. mst.edu